1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene
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Overview
Description
1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene is an organic compound characterized by the presence of a dichloroethenesulfonyl group attached to a methoxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2,2-dichloroethene under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The dichloroethenesulfonyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone, sulfoxide, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2,2-Dichloroethenesulfonyl)-4-methoxybenzene exerts its effects involves the interaction of the dichloroethenesulfonyl group with specific molecular targets. This interaction can lead to the inhibition of enzyme activity or the modification of protein structures, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
76927-95-2 |
---|---|
Molecular Formula |
C9H8Cl2O3S |
Molecular Weight |
267.13 g/mol |
IUPAC Name |
1-(2,2-dichloroethenylsulfonyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8Cl2O3S/c1-14-7-2-4-8(5-3-7)15(12,13)6-9(10)11/h2-6H,1H3 |
InChI Key |
JBCIVNYJNCEOKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C=C(Cl)Cl |
Origin of Product |
United States |
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